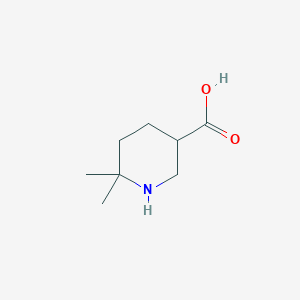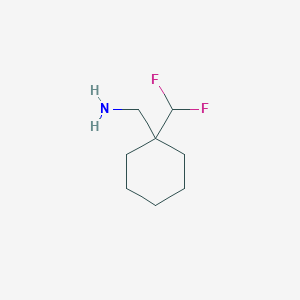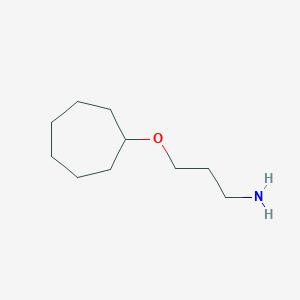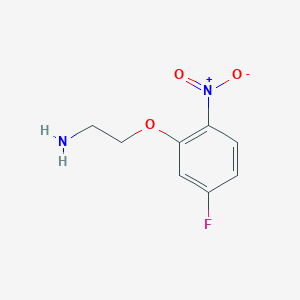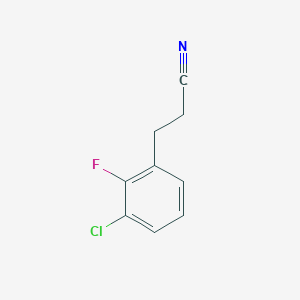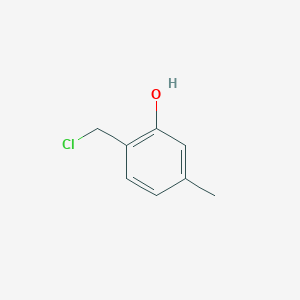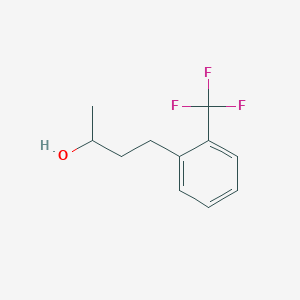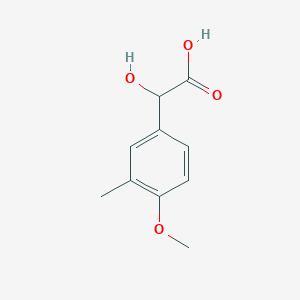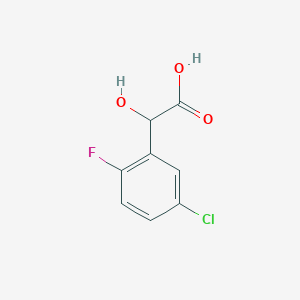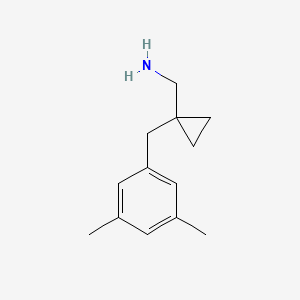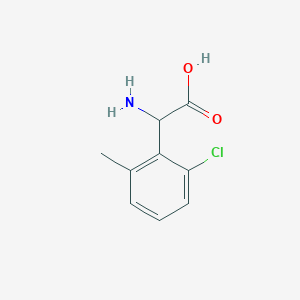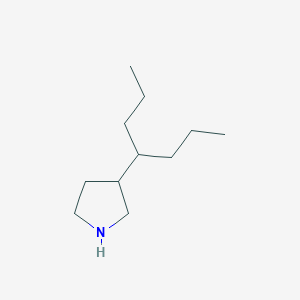
3-(Heptan-4-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Heptan-4-yl)pyrrolidine is an organic compound with the molecular formula C11H23N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a heptan-4-yl group attached to the third position of the pyrrolidine ring. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their biological activity and ability to act as versatile scaffolds in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptan-4-yl)pyrrolidine typically involves the alkylation of pyrrolidine with a suitable heptan-4-yl halide. One common method is the reaction of pyrrolidine with 4-bromoheptane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired quality .
化学反応の分析
Types of Reactions
3-(Heptan-4-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidine compounds, depending on the specific reagents and conditions used .
科学的研究の応用
3-(Heptan-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3-(Heptan-4-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The exact pathways and targets depend on the specific biological context and the structure of the compound .
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound, a simple five-membered nitrogen-containing ring.
Pyrrole: An aromatic analog with a similar ring structure but different electronic properties.
Pyrrolidinone: A lactam derivative with a carbonyl group at the nitrogen atom.
Pyrrolizidine: A bicyclic compound with two fused pyrrolidine rings
Uniqueness
3-(Heptan-4-yl)pyrrolidine is unique due to the presence of the heptan-4-yl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, biological activity, and pharmacokinetic profile, making it a valuable scaffold in drug design and other applications .
特性
分子式 |
C11H23N |
|---|---|
分子量 |
169.31 g/mol |
IUPAC名 |
3-heptan-4-ylpyrrolidine |
InChI |
InChI=1S/C11H23N/c1-3-5-10(6-4-2)11-7-8-12-9-11/h10-12H,3-9H2,1-2H3 |
InChIキー |
CDGPIAZCTJGYJI-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



